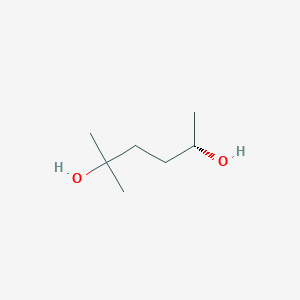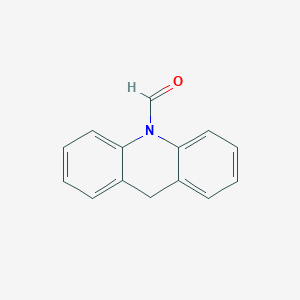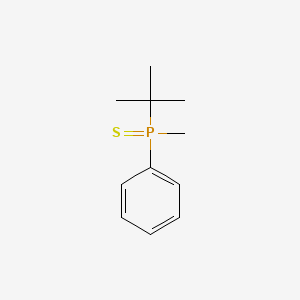
2-Di(propan-2-yl)phosphanylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Di(propan-2-yl)phosphanylacetonitrile is a tertiary phosphine compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety. This compound is notable for its applications in various fields of chemistry, particularly in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(propan-2-yl)phosphanylacetonitrile typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with isopropylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Di(propan-2-yl)phosphanylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphanyl group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Applications De Recherche Scientifique
2-Di(propan-2-yl)phosphanylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 2-Di(propan-2-yl)phosphanylacetonitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylamine: A secondary amine with similar steric properties but different reactivity.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis
Uniqueness
2-Di(propan-2-yl)phosphanylacetonitrile is unique due to its phosphanyl group, which imparts distinct reactivity and coordination properties compared to similar amines. This makes it particularly valuable in catalysis and as a building block in the synthesis of complex molecules .
Propriétés
Numéro CAS |
58309-93-6 |
|---|---|
Formule moléculaire |
C8H16NP |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
2-di(propan-2-yl)phosphanylacetonitrile |
InChI |
InChI=1S/C8H16NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 |
Clé InChI |
ZWKAWXIWHBZLMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CC#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)


![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)




![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)


